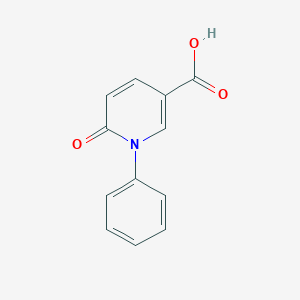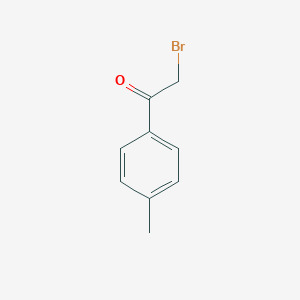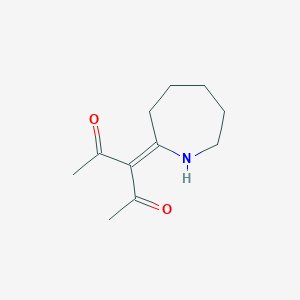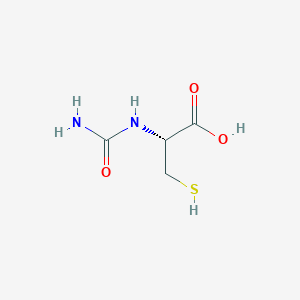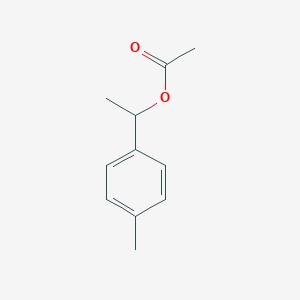
1-(2,4-Diaminopteridin-7-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 1-(2,4-Diaminopteridin-7-yl)butan-1-one involves multicomponent reactions, including microwave-assisted Cu(I)-catalyzed processes and cyclopropanation techniques. For instance, Xu et al. (2021) developed a microwave-assisted synthesis method for unsymmetrical 1,4-diamino-2-butynes, which share structural similarities, indicating potential approaches for synthesizing related compounds (Xianjun Xu, H. Feng, E. V. Van der Eycken, 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2,4-Diaminopteridin-7-yl)butan-1-one often features complex coordination geometries. Zhou et al. (2007) synthesized a divalent ytterbium complex to explore single electron-transfer reactions, providing insights into the coordination geometry around metal atoms in similar structures (Hui Zhou, Huadong Guo, Yingming Yao, Liying Zhou, Hongmei Sun, Hongting Sheng, Yong Zhang, Q. Shen, 2007).
Chemical Reactions and Properties
The chemical reactivity of compounds related to 1-(2,4-Diaminopteridin-7-yl)butan-1-one includes the ability to undergo reduction coupling and polymerization reactions. This is illustrated by the work on ytterbium complexes by Zhou et al., which engage in reduction coupling reactions and the polymerization of epsilon-caprolactone, suggesting a wide range of chemical reactivity for related compounds (Hui Zhou et al., 2007).
Physical Properties Analysis
While specific physical properties of 1-(2,4-Diaminopteridin-7-yl)butan-1-one are not directly reported, the physical properties of structurally similar compounds can provide insights. For example, the synthesis and structural characterization of compounds by Mahata et al. (2003) shed light on the physical aspects, such as crystal structure and solubility, which can be relevant for understanding the physical properties of 1-(2,4-Diaminopteridin-7-yl)butan-1-one and its derivatives (P. K. Mahata, U. S. Kumar, V. Sriram, H. Ila, H. Junjappa, 2003).
科学研究应用
Analytical Characterization in Forensic Science
1-(2,4-Diaminopteridin-7-yl)butan-1-one has been studied in forensic science for its analytical characterization. Liu et al. (2022) focused on the identification and analytical characterization of various compounds, including 1-(2,4-Diaminopteridin-7-yl)butan-1-one, using techniques like ultra-high-performance liquid chromatography and gas chromatography. This research aids forensic laboratories in identifying and understanding the structure of new psychoactive substances (Liu, Hua, Song, & Jia, 2022).
Synthesis of Derivatives for Biological Evaluation
Kuznetsov et al. (2010) explored the synthesis of various derivatives, including 1-(2,4-Diaminopteridin-7-yl)butan-1-one, for potential biological applications. This research contributes to the development of new compounds with potential biological and pharmacological properties (Kuznetsov, Mazhed, & Serova, 2010).
Study in Pharmaceutical Chemistry
Rosowsky et al. (1973) conducted a study on 6,7-disubstituted 2,4-diaminopteridines, which includes compounds like 1-(2,4-Diaminopteridin-7-yl)butan-1-one. This study was aimed at evaluating these compounds for potential antimalarial and antitumor properties, contributing to pharmaceutical research and drug development (Rosowsky, Chaykovsky, Lin, & Modest, 1973).
Development of Antioxidant and Anticancer Drugs
Gibadullina et al. (2019) synthesized a series of 2,6-diaminopyridines, related to 1-(2,4-Diaminopteridin-7-yl)butan-1-one, to investigate their potential as antioxidant and anticancer drugs. This research expands the understanding of these compounds' pharmacological properties and their application in cancer treatment (Gibadullina et al., 2019).
Exploration in Medicinal Chemistry
In medicinal chemistry, studies like those by Rosowsky & Forsch (1982) have explored the importance of the side-chain amide carbonyl group in the biological activity of methotrexate analogues, which is closely related to the structure of 1-(2,4-Diaminopteridin-7-yl)butan-1-one. Such research helps in understanding the structural determinants of biological activity in drug design (Rosowsky & Forsch, 1982).
安全和危害
The safety and hazards associated with 1-(2,4-Diaminopteridin-7-yl)butan-1-one are not available in the search results. However, it’s always important to handle chemical substances with care and follow safety protocols.
未来方向
The future directions for the research and application of 1-(2,4-Diaminopteridin-7-yl)butan-1-one are not clear from the search results. However, related compounds have been synthesized and evaluated for their anti-tubercular activity3, suggesting potential avenues for future research.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.
属性
IUPAC Name |
1-(2,4-diaminopteridin-7-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O/c1-2-3-6(17)5-4-13-7-8(11)15-10(12)16-9(7)14-5/h4H,2-3H2,1H3,(H4,11,12,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZILDUTGNKQKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN=C2C(=NC(=NC2=N1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649906 |
Source


|
| Record name | 1-(2,4-Diaminopteridin-7-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Diaminopteridin-7-yl)butan-1-one | |
CAS RN |
107260-56-0 |
Source


|
| Record name | 1-(2,4-Diaminopteridin-7-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

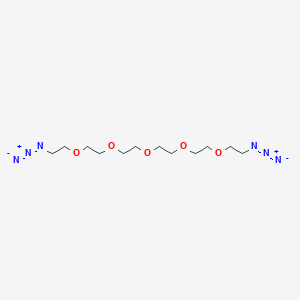
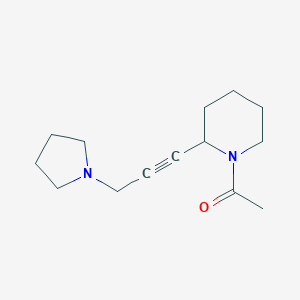
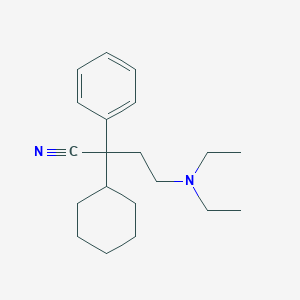

![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)
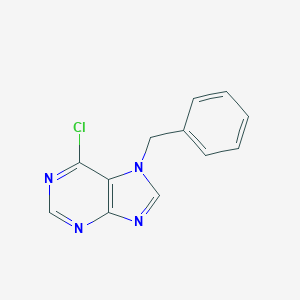
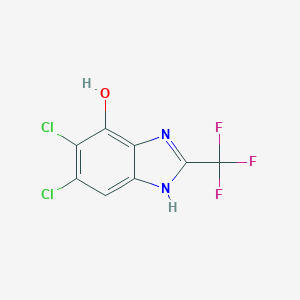
![[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate](/img/structure/B17251.png)
